

Application Note: NMR Spectral Analysis of 3-Chloro-4-hydroxyphenylacetic Acid

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxyphenylacetic acid

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This document provides detailed Nuclear Magnetic Resonance (NMR) spectral data and the corresponding experimental protocols for the analysis of **3-Chloro-4-hydroxyphenylacetic acid**. This compound is of interest in various research fields, including as a metabolite and its potential biological activities. The following sections present the ^1H and ^{13}C NMR data in clearly structured tables, a comprehensive protocol for data acquisition, and a logical workflow for the spectral analysis.

Spectroscopic Data

The NMR spectra of **3-Chloro-4-hydroxyphenylacetic acid** were acquired in Deuterated Chloroform (CDCl_3) and Deuterated Dimethyl Sulfoxide (DMSO-d_6) to provide comprehensive data in different solvent environments.

^1H NMR Spectral Data

The proton NMR spectra provide information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectral Data of **3-Chloro-4-hydroxyphenylacetic acid**.

Chemical Shift (δ) ppm (CDCl ₃)[1]	Chemical Shift (δ) ppm (DMSO-d ₆)[1]	Multiplicity	Coupling Constant (J) Hz	Assignment
7.26	7.23	Doublet (d)	~2.2	H-2
7.09	7.02	Doublet of Doublets (dd)	~8.4, 2.2	H-6
6.98	6.92	Doublet (d)	~8.4	H-5
3.56	3.47	Singlet (s)	-	-CH ₂ -
-	10.0 (broad s)	Broad Singlet	-	-OH

| - | 11.0 (broad s) | Broad Singlet | - | -COOH |

Note: Coupling constants are estimated based on typical values for aromatic systems. The broad singlets for the hydroxyl and carboxylic acid protons in DMSO-d₆ are due to chemical exchange.

¹³C NMR Spectral Data

The carbon-13 NMR spectra reveal the chemical environment of each carbon atom in the molecule.

Table 2: ¹³C NMR Spectral Data of **3-Chloro-4-hydroxyphenylacetic acid** (Predicted).

Chemical Shift (δ) ppm (Predicted)	Assignment
176.5	-COOH
151.0	C-4
130.2	C-1
129.8	C-6
129.5	C-2
121.8	C-3
116.9	C-5

| 40.5 | -CH₂- |

Disclaimer: The ¹³C NMR data presented is based on predictive algorithms due to the absence of readily available, experimentally verified data in peer-reviewed literature. Actual experimental values may vary.

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **3-Chloro-4-hydroxyphenylacetic acid**.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **3-Chloro-4-hydroxyphenylacetic acid** for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Temperature: Standard ambient probe temperature (e.g., 298 K).

¹H NMR Acquisition Parameters:

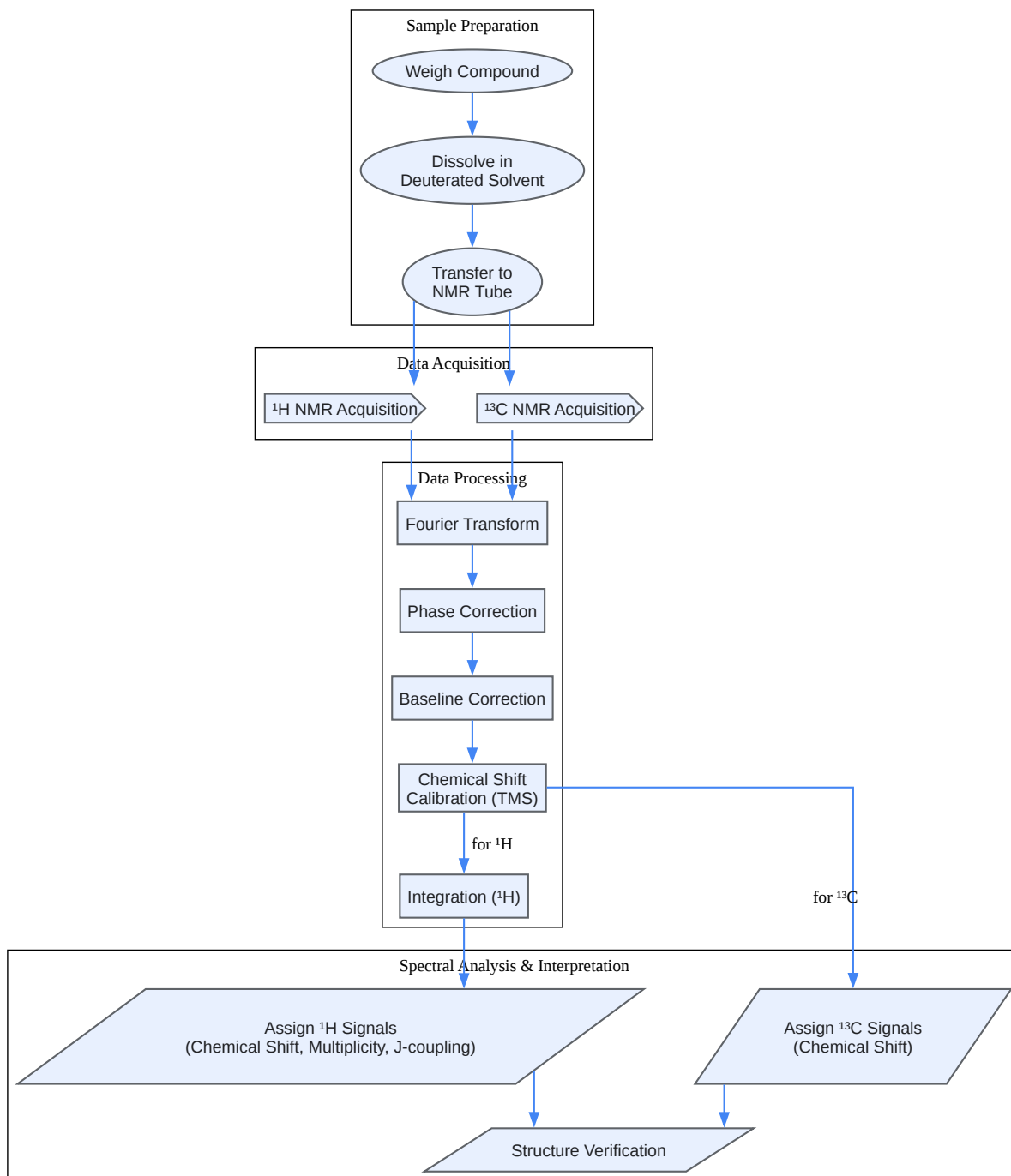
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: Approximately 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of **3-Chloro-4-hydroxyphenylacetic acid**.



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Caption: Workflow for NMR analysis of **3-Chloro-4-hydroxyphenylacetic acid**.

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References

- 1. 3-CHLORO-4-HYDROXYPHENYLACETIC ACID(33697-81-3) 1H NMR [m.chemicalbook.com]
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